molecular formula C14H17ClFN3O2 B2647626 2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide CAS No. 1444028-95-8

2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide

Cat. No.: B2647626
CAS No.: 1444028-95-8
M. Wt: 313.76
InChI Key: PVCGFOBGTLTWHC-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with chloro and fluoro groups, a piperidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloro-3-fluoropyridine.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyridine intermediate.

    Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with a suitable amine, such as 2-oxo-1-(piperidin-1-yl)propan-2-amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring and carboxamide group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide: can be compared with other pyridine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-chloro-3-fluoro-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O2/c1-9(14(21)19-7-3-2-4-8-19)18-13(20)10-5-6-17-12(15)11(10)16/h5-6,9H,2-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCGFOBGTLTWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C2=C(C(=NC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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